4-Benzoyl-D-phenylalanine 4-Benzoyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 201466-03-7
VCID: VC21542370
InChI: InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Molecular Formula: C16H15NO3
Molecular Weight: 269.29 g/mol

4-Benzoyl-D-phenylalanine

CAS No.: 201466-03-7

Cat. No.: VC21542370

Molecular Formula: C16H15NO3

Molecular Weight: 269.29 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoyl-D-phenylalanine - 201466-03-7

CAS No. 201466-03-7
Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
IUPAC Name (2R)-2-amino-3-(4-benzoylphenyl)propanoic acid
Standard InChI InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1
Standard InChI Key TVIDEEHSOPHZBR-CQSZACIVSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)[O-])[NH3+]
SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

4-Benzoyl-D-phenylalanine is characterized by its molecular formula C₁₆H₁₅NO₃, representing the D-enantiomer of phenylalanine with a benzoyl group addition at the para position of the phenyl ring . This modification significantly alters the properties of the parent D-phenylalanine molecule, creating a compound with distinct characteristics and applications.

Synthesis Methods

The synthesis of 4-Benzoyl-D-phenylalanine can be inferred from similar benzoyl-phenylalanine derivatives described in the literature. Though no direct synthesis route is provided in the search results specifically for 4-Benzoyl-D-phenylalanine, related compounds follow a general synthetic approach.

General Synthetic Route

Based on the synthesis of similar derivatives such as 4'-fluoro-p-benzoyl-DL-phenylalanine, the synthesis likely involves a Friedel-Crafts acylation reaction between benzoyl chloride and D-phenylalanine or its precursors in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction facilitates the attachment of the benzoyl group to the para position of the phenyl ring in D-phenylalanine.

Alternative Synthetic Approaches

Alternative approaches might include:

  • Starting with 4-methylbenzophenone, followed by bromination of the methyl group

  • Reaction with ethyl acetamidocyanoacetate to form an intermediate

  • Hydrolysis and decarboxylation to yield the desired 4-benzoyl-phenylalanine

  • Separation of the D-enantiomer through chiral resolution techniques

These methods would be similar to those described for the synthesis of 4'-fluoro-p-benzoyl-DL-phenylalanine and other derivatives detailed in the Royal Society of Chemistry publication .

Applications in Scientific Research

4-Benzoyl-D-phenylalanine demonstrates remarkable versatility across multiple scientific disciplines, making it a valuable compound for researchers in various fields.

Pharmaceutical Development

In pharmaceutical research, 4-Benzoyl-D-phenylalanine serves as a key intermediate in the synthesis of peptide-based drugs . The unique structure of this compound allows it to contribute specific properties to pharmaceutical formulations, potentially enhancing their stability, bioavailability, or target specificity. The D-configuration may also provide resistance to enzymatic degradation, an important consideration in drug development.

Biochemical Research

Researchers utilize 4-Benzoyl-D-phenylalanine in studies investigating protein synthesis and enzyme activity . This application builds on the general properties of D-phenylalanine, which has been found to block enkephalin degradation by the enzyme carboxypeptidase A . Additionally, the benzoyl group modification likely confers photoreactive properties that could be exploited in photoaffinity labeling experiments to study protein-ligand interactions.

Food Industry Applications

In food science, 4-Benzoyl-D-phenylalanine functions as both a flavoring agent and stabilizer . These applications may leverage the compound's ability to enhance sensory attributes while preserving product quality and safety. This application builds upon the general use of phenylalanine in food and drink products .

Material Science Research

Researchers in material science explore 4-Benzoyl-D-phenylalanine for the development of advanced materials, including polymers and coatings that require specific functional characteristics . The unique structural elements of this compound likely contribute to the physical and chemical properties of these materials.

Biological Activities and Pharmacological Properties

The biological activities of 4-Benzoyl-D-phenylalanine can be partially understood through information about D-phenylalanine itself, with the benzoyl modification likely altering these properties in significant ways.

Neurological Interactions

While D-phenylalanine appears to cross the blood-brain barrier less efficiently than L-phenylalanine , the benzoyl modification in 4-Benzoyl-D-phenylalanine might further alter this property. L-phenylalanine has been shown to function as a competitive antagonist at the glycine binding site of NMDA receptors and at glutamate binding sites of AMPA receptors . The effects of the D-isomer with benzoyl modification require further investigation.

Comparative Analysis with Related Compounds

Understanding 4-Benzoyl-D-phenylalanine in context requires comparison with related compounds and derivatives.

Comparison with Other Benzoyl-Phenylalanine Derivatives

Several benzoyl-phenylalanine derivatives have been synthesized and studied, including 4'-fluoro-p-benzoyl-DL-phenylalanine, 4'-iodo-p-benzoyl-DL-phenylalanine, and 4'-nitro-p-benzoyl-DL-phenylalanine . These compounds differ in the substitution on the benzoyl group, which likely affects their physical properties, reactivity, and biological activities. A comprehensive comparison would require additional experimental data.

D- vs. L-Phenylalanine Derivatives

The stereochemistry of phenylalanine significantly impacts its biological activities. While L-phenylalanine is a natural amino acid involved in protein synthesis and serves as a precursor to tyrosine, dopamine, norepinephrine, and epinephrine , D-phenylalanine exhibits different pharmacological properties. The benzoyl modification of D-phenylalanine creates a compound with potentially unique biological activities that merit further investigation.

Current Research and Future Perspectives

The unique properties of 4-Benzoyl-D-phenylalanine continue to drive research interest across multiple scientific domains.

Emerging Applications

Current research likely focuses on exploring novel applications of 4-Benzoyl-D-phenylalanine in pharmaceutical development, particularly in peptide-based drug design where the D-configuration provides resistance to enzymatic degradation. The compound's potential in photoaffinity labeling, given the presence of the photoreactive benzoyl group, represents another promising research direction.

Future Research Directions

Future investigations might focus on:

  • Detailed structure-activity relationship studies to optimize properties for specific applications

  • Development of more efficient synthetic routes with higher yields and stereoselectivity

  • Exploration of biological activities through in vitro and in vivo studies

  • Investigation of potential therapeutic applications based on its pharmacological properties

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